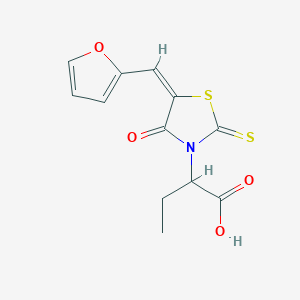

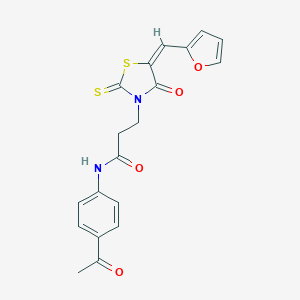

![molecular formula C17H19N3O3 B363532 N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide CAS No. 920114-44-9](/img/structure/B363532.png)

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” is also known as Bilastine . It is an orally available, potent, and selective histamine H1 receptor antagonist . It exhibits long drug-target residence time at the H1 receptor, which results in extended H1 receptor antagonism in vitro . Bilastine is used for the treatment of allergic rhinitis and urticaria (hives) .

Molecular Structure Analysis

The molecular formula of Bilastine is C28H37N3O3 . Its molecular weight is 463.6 g/mol . The InChI key is ACCMWZWAEFYUGZ-UHFFFAOYSA-N . The compound is a member of benzimidazoles .

Physical And Chemical Properties Analysis

Bilastine is a white to beige powder . It is soluble in DMSO to the extent of 2 mg/mL . The recommended storage temperature is 2-8°C .

科学的研究の応用

Antimicrobial Agent

Benzimidazole derivatives, such as the compound , have been shown to possess significant antimicrobial properties. They can be designed to target specific microbial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against resistant strains of bacteria .

Cancer Therapeutics

The structural similarity of benzimidazole derivatives to nucleotides allows them to interact with biopolymers, making them useful in cancer research. They can be tailored to inhibit cancer cell proliferation or induce apoptosis by interfering with DNA replication or other cellular processes .

Antiviral Applications

Benzimidazole compounds have been explored for their antiviral activities. They can be synthesized to inhibit viral replication by targeting viral DNA polymerase or other key enzymes, offering a pathway for the development of novel antiviral drugs .

Enzyme Inhibition

Due to their affinity for various enzymes, benzimidazole derivatives can act as enzyme inhibitors. This application is crucial in drug development, where enzyme inhibition is a common strategy to treat diseases like hypertension, diabetes, and more .

Neurodegenerative Disease Research

The ability of benzimidazole derivatives to cross the blood-brain barrier makes them candidates for treating neurodegenerative diseases. They can be used to study the inhibition of neurotoxic protein aggregation, which is a feature of diseases like Alzheimer’s .

Solid State Chemistry

The compound has relevance in solid state chemistry, where it can be used to study the formation of different polymorphic forms. This has implications for the pharmaceutical industry, as different solid state forms can have different therapeutic and pharmacokinetic properties .

Histamine H1 Receptor Antagonism

As a potent and selective histamine H1 receptor antagonist, this compound can be used in the treatment of allergic conditions such as allergic rhinitis and urticaria (hives). Its long drug-target residence time at the H1 receptor results in extended antagonism, which is beneficial for managing symptoms over time .

Chronic Idiopathic Urticaria

The compound’s efficacy as an H1-antihistamine makes it suitable for the symptomatic treatment of chronic idiopathic urticaria, providing relief from persistent hives without the sedative effects commonly associated with other antihistamines .

作用機序

Target of Action

Benzimidazole derivatives, a key structural component of this compound, have been reported to interact with a variety of biological targets . They have shown diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, while others may interact with receptors or other cellular components .

Biochemical Pathways

Benzimidazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets . For example, some benzimidazole derivatives may affect pathways related to cell growth and proliferation, inflammation, or infection .

Result of Action

Based on the known activities of benzimidazole derivatives, it can be speculated that this compound may have a variety of potential effects, depending on its specific targets .

将来の方向性

Benzimidazole and its derivatives have shown potential as cancer therapeutics . They have been found to interact with various targets and exhibit anticancer effects through various mechanisms . This suggests that “N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide” and similar compounds could have potential future applications in cancer treatment.

特性

IUPAC Name |

N-[[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-2-22-11-9-20-14-7-4-3-6-13(14)19-16(20)12-18-17(21)15-8-5-10-23-15/h3-8,10H,2,9,11-12H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJDCJZBMPBYMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(2-ethoxyethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

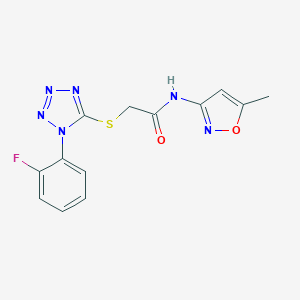

![3-(5-Chloro-2-hydroxy-4-methylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one](/img/structure/B363449.png)

![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]acrylic acid](/img/structure/B363453.png)

![2-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B363454.png)

![4-[1-(2-bromo-2-propenyl)-1H-benzimidazol-2-yl]-1-(3-methylphenyl)-2-pyrrolidinone](/img/structure/B363477.png)

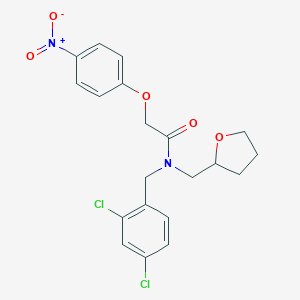

![N-(2-furylmethyl)-N-[(5-methyl-2-furyl)methyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363483.png)

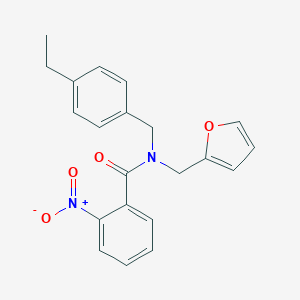

![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B363487.png)